molecular formula C11H9F3N2O B2949818 N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide CAS No. 1155982-99-2

N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide

Cat. No.: B2949818
CAS No.: 1155982-99-2
M. Wt: 242.201
InChI Key: KDOBCAHPOHCIBC-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethyl)-1H-indole-3-carboxamide is a synthetic indole derivative designed for pharmaceutical and medicinal chemistry research. The indole scaffold is a privileged structure in drug discovery, known for its presence in a wide range of bioactive molecules and its ability to interact with diverse biological targets . The strategic incorporation of the 2,2,2-trifluoroethyl group is a significant feature, as this substituent is widely employed in medicinal chemistry to favorably influence the properties of lead compounds; the introduction of fluorine atoms can enhance metabolic stability, modulate lipophilicity, and improve membrane permeability . Indole derivatives, particularly those functionalized at the 3-position like this carboxamide, have demonstrated a broad spectrum of biological activities in scientific investigations, serving as key scaffolds for the development of novel antiviral, anti-inflammatory, and anticancer agents . Researchers value this compound as a versatile building block for exploring structure-activity relationships (SAR), with its applications extending to the synthesis of more complex heterocyclic systems and its use in probing various biological pathways. This product is intended for laboratory research purposes by qualified personnel.

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)6-16-10(17)8-5-15-9-4-2-1-3-7(8)9/h1-5,15H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOBCAHPOHCIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide typically involves the reaction of 1H-indole-3-carboxylic acid with 2,2,2-trifluoroethylamine. This reaction is often catalyzed by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects on Indole-3-Carboxamide Derivatives

Compound Name Substituent Target/Activity Key Findings References
N-(2,2,2-Trifluoroethyl)-1H-indole-3-carboxamide 2,2,2-Trifluoroethyl Hypothesized EZH2 inhibition Trifluoroethyl enhances metabolic stability and binding via hydrophobic/electrostatic interactions.
CPI-1205 Piperidinyl-trifluoroethyl complex EZH2 inhibition Exhibits nanomolar potency (IC50 ~0.3 nM) and selectivity for EZH2; advanced to Phase I trials for B-cell lymphomas.
N-(3-Hydroxypropyl)-1H-indole-3-carboxamide 3-Hydroxypropyl Not reported Hydrophilic substituent may improve solubility but reduce membrane permeability. Synthesized via HBTU-mediated coupling.
N-[3-(Trifluoromethyl)phenyl]-indole-carboxamide 3-Trifluoromethylphenyl Not reported Aromatic trifluoromethyl group may enhance target affinity through π-stacking.

Insights :

  • The trifluoroethyl group in the target compound likely improves metabolic stability compared to alkyl or hydroxyalkyl analogs (e.g., N-(3-hydroxypropyl)-indole-3-carboxamide) due to resistance to oxidative degradation .
  • CPI-1205’s superior potency underscores the importance of extended substituents (e.g., piperidinyl groups) in optimizing binding to EZH2’s hydrophobic pocket .

Heterocyclic Core Modifications

Replacing the indole core with other heterocycles alters electronic properties and target engagement.

Table 2: Impact of Heterocyclic Core on Pharmacological Profiles

Compound Name Heterocycle Key Feature Activity Insight References
This compound Indole Aromatic π-system Facilitates interactions with ATP-binding pockets (e.g., kinases, EZH2).
N-(2,2,2-Trifluoroethyl)-1H-imidazole-1-carboxamide Imidazole Basic nitrogen atoms May target enzymes requiring metal coordination (e.g., histidine kinases).
Benzo-thiadiazole-carboxamide () Benzothiadiazole Sulfone and fluorine Electron-deficient core may enhance binding to redox-sensitive targets.
Thiophene-2-carboxamide () Thiophene Sulfur atom Potential for altered solubility and heterocycle-specific target interactions.

Insights :

  • The indole core’s planar structure and π-system are critical for interactions with chromatin-modifying enzymes like EZH2, as seen in CPI-1205 .
  • Imidazole and thiophene analogs may diverge in target selectivity due to differences in electronic and steric properties .

Insights :

  • The target compound could be synthesized via HBTU- or CDI-mediated coupling, balancing efficiency and functional group tolerance .
  • Enantioselective synthesis (e.g., nickel-catalyzed C–C coupling) may be required for chiral analogs .

Biological Activity

N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide is a synthetic compound belonging to the indole family, notable for its unique trifluoroethyl substituent and carboxamide functional group. This article explores its biological activity, focusing on its potential as an enzyme inhibitor, particularly against EZH2 (enhancer of zeste homolog 2), which has significant implications in cancer biology.

Structural Characteristics

The compound features an indole ring system, characterized by a fused benzene and pyrrole structure. The trifluoroethyl group enhances lipophilicity, potentially influencing its interaction with biological membranes and proteins. The chemical structure can be summarized as follows:

  • Chemical Formula : C12H10F3N
  • Molecular Weight : 241.21 g/mol

Enzyme Inhibition

Research indicates that this compound exhibits promising inhibitory activity against EZH2. EZH2 is a key component of the Polycomb repressive complex 2 (PRC2), which plays a critical role in transcriptional repression and is implicated in various cancers. Inhibition of EZH2 can lead to reactivation of tumor suppressor genes and has been linked to reduced tumor growth in preclinical models .

Table 1: Inhibitory Activity of this compound

CompoundTarget EnzymeIC50 (µM)Selectivity Index
This compoundEZH20.33>10
MI-389EZH20.783.0
Other Indole DerivativesVariousVariesVaries

The selectivity index indicates that this compound is more selective towards EZH2 compared to other derivatives.

Anticancer Properties

In vitro studies have shown that this compound can significantly inhibit cell proliferation in various cancer cell lines. For example, it has demonstrated activity against head and neck squamous cell carcinoma (HNSCC), where EZH2 plays a pivotal role in tumor progression .

Case Study: HNSCC Treatment

A study evaluated the effects of this compound on HNSCC cells. The results indicated:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was observed at concentrations correlating with the IC50 values.
  • Mechanism of Action : The compound induced apoptosis and inhibited migration of cancer cells through modulation of the EZH2 pathway.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics due to its lipophilicity. This property may enhance its bioavailability and therapeutic efficacy.

Future Directions

Given the promising biological activities observed in preclinical studies, further research is warranted to explore:

  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with EZH2 and other potential targets.
  • In Vivo Studies : Evaluating its efficacy in animal models to assess therapeutic potential and safety profiles.
  • Structural Modifications : Investigating derivatives with altered substituents to optimize potency and selectivity.

Q & A

Q. What are the key structural features of N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide that contribute to its biological activity?

The compound’s activity stems from two critical motifs:

  • Indole core : Facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets (e.g., EZH2’s SAM-binding site) .
  • Trifluoroethyl group : Enhances binding via hydrophobic interactions and metabolic stability due to fluorine’s electronegativity and steric effects .
    Methodologically, molecular docking studies and mutagenesis assays can validate these interactions. For example, CPI-1205 (a derivative) shows 100-fold selectivity for EZH2 over other methyltransferases due to its trifluoroethyl moiety .

Q. What synthetic methods are employed to prepare this compound derivatives?

A common approach involves:

Indole-3-carboxylic acid activation : Use coupling agents like EDCl/HOBt or DCC to activate the carboxylic acid group .

Amide bond formation : React with 2,2,2-trifluoroethylamine under reflux in anhydrous DCM or THF .

Purification : Column chromatography (e.g., 10–25% ethyl acetate in hexane) yields pure products (56–70% yields) .
For analogs, substituents on the indole ring (e.g., 5-chloro, 3-hexyl) are introduced via Friedel-Crafts alkylation or Suzuki coupling .

Q. What analytical techniques are used to characterize this compound and its derivatives?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and purity (e.g., δ 7.2–9.0 ppm for indole protons) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 491.1825 for a derivative) .
  • X-ray crystallography : Resolves solid-state forms, as seen in patent applications for related trifluoroethylamide salts .

Advanced Research Questions

Q. How can researchers optimize the inhibitory activity of this compound against EZH2 while minimizing off-target effects?

Key strategies include:

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., Cl at position 5) improves potency (IC50_{50} < 100 nM for EZH2) .
  • Selectivity screening : Test against related methyltransferases (e.g., G9a, SETD8) using radioactive 3H^3H-SAM incorporation assays .
  • Cellular assays : Validate selectivity via RNA-seq profiling to monitor off-target gene silencing .

Q. What experimental approaches resolve contradictions between in vitro enzyme inhibition data and cellular activity?

Discrepancies may arise from:

  • Cellular permeability : Measure intracellular concentrations via LC-MS/MS. For example, CPI-1205 shows reduced cellular uptake compared to DZNep, explaining weaker H3K27me3 reduction despite strong in vitro activity .
  • Metabolic stability : Incubate with liver microsomes to assess degradation; trifluoroethyl groups often enhance stability .
  • Off-target engagement : Use thermal shift assays to identify non-specific protein binding .

Q. What strategies enhance the pharmacokinetic properties of this compound for in vivo studies?

  • Prodrug design : Mask polar groups (e.g., carboxylates) as esters to improve oral bioavailability .
  • Formulation optimization : Use lipid-based nanoparticles to enhance solubility, as reported for related indole carboxamides in mycobacterial studies .
  • PK/PD modeling : Correlate plasma half-life (e.g., 2–4 hours in mice) with target engagement using H3K27me3 levels in tumor biopsies .

Q. How can researchers design analogs to overcome resistance mutations in EZH2 (e.g., Y641F)?

  • Structure-guided design : Use cryo-EM to map mutant EZH2’s SAM-binding pocket.
  • Fragment-based screening : Identify scaffolds that restore binding affinity. For example, bulky substituents at position 3 of the indole core compensate for Y641F-induced steric hindrance .
  • Resistance profiling : Generate mutant cell lines via CRISPR and test analogs’ IC50_{50} shifts .

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